molecular formula C9H11F3N2O B15326369 5-Amino-4-methyl-1-(3,3,3-trifluoropropyl)pyridin-2(1h)-one

5-Amino-4-methyl-1-(3,3,3-trifluoropropyl)pyridin-2(1h)-one

Cat. No.: B15326369
M. Wt: 220.19 g/mol
InChI Key: NQUQTOPEGBQFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-methyl-1-(3,3,3-trifluoropropyl)pyridin-2(1H)-one (CAS 1515475-00-9) is a chemical compound supplied for research purposes. With the molecular formula C9H11F3N2O and a molecular weight of 220.19, it belongs to the pyridin-2-one class of heterocyclic building blocks, which are prominent scaffolds in medicinal chemistry . The structure incorporates a 3,3,3-trifluoropropyl chain, a feature often used in drug discovery to improve metabolic stability, modulate lipophilicity, and enhance binding affinity through the unique electronic properties of the fluorine atoms . The core pyridin-2-one structure is a recognized pharmacophore in the development of targeted therapeutics. For instance, compounds based on the 1,2-dihydropyridin-2-one scaffold have been explored as potent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a key oncoprotein in cancers like acute myeloid leukemia and glioma . Furthermore, research into Polo-like kinase 1 (Plk1) inhibitors for anticancer applications has involved sophisticated molecules containing trifluoropropyl groups, highlighting the relevance of such substituents in optimizing drug-like properties . This combination of an aminopyridinone core and a fluorinated alkyl chain makes this compound a valuable intermediate for synthesizing and optimizing novel bioactive molecules. Its primary research applications include serving as a building block in medicinal chemistry campaigns, a precursor for the synthesis of more complex heterocyclic systems, and a tool compound for probing biological targets in oncology and other therapeutic areas. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

5-amino-4-methyl-1-(3,3,3-trifluoropropyl)pyridin-2-one

InChI

InChI=1S/C9H11F3N2O/c1-6-4-8(15)14(5-7(6)13)3-2-9(10,11)12/h4-5H,2-3,13H2,1H3

InChI Key

NQUQTOPEGBQFJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCC(F)(F)F

Origin of Product

United States

Biological Activity

5-Amino-4-methyl-1-(3,3,3-trifluoropropyl)pyridin-2(1H)-one is a synthetic compound with the molecular formula C9H11F3N2O and a molecular weight of 220.19 g/mol. Its unique structure incorporates a trifluoropropyl group, which may influence its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound features a pyridine ring with an amino group and a trifluoropropyl substituent. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which can affect the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC9H11F3N2O
Molecular Weight220.19 g/mol
IUPAC Name5-amino-4-methyl-1-(3,3,3-trifluoropropyl)pyridin-2-one
InChI KeyNQUQTOPEGBQFJN-UHFFFAOYSA-N

The biological activity of 5-Amino-4-methyl-1-(3,3,3-trifluoropropyl)pyridin-2(1H)-one is primarily attributed to its interaction with various receptors and enzymes within the central nervous system. Research suggests that compounds with similar structures often exhibit activity as GABA receptor modulators or as inhibitors of specific enzymes involved in neurotransmitter regulation.

Case Studies and Research Findings

  • GABA Receptor Modulation : A study indicated that related pyridine derivatives could act as positive allosteric modulators at GABA-A receptors. This suggests that 5-amino derivatives may enhance GABAergic transmission, potentially leading to anxiolytic or hypnotic effects .
  • Antidepressant Activity : Another investigation into pyridine compounds found that certain structural modifications could lead to significant antidepressant-like effects in animal models. The incorporation of trifluoromethyl groups was noted to improve the compounds' efficacy and selectivity for serotonin receptors.
  • Neuroprotective Effects : Research has shown that similar compounds may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects are crucial for developing treatments for neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of 5-Amino-4-methyl-1-(3,3,3-trifluoropropyl)pyridin-2(1H)-one is yet to be thoroughly investigated; however, the presence of the trifluoropropyl group suggests enhanced absorption and distribution characteristics due to increased lipophilicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridinone Derivatives

The target compound is compared to analogs with modifications at the N1 alkyl chain or the pyridinone ring (Table 1). Key differences include:

Table 1: Structural and Functional Comparison of Pyridinone Derivatives
Compound Name Substituents (N1) Pyridinone Ring Substituents Molecular Weight Key Properties/Applications References
Target Compound 3,3,3-Trifluoropropyl 4-Methyl, 5-Amino Not Provided High lipophilicity; potential therapeutic use
5-Amino-1-(3,3,3-trifluoropropyl)pyridin-2(1H)-one 3,3,3-Trifluoropropyl 5-Amino Not Provided Discontinued; similar stability
5-Amino-1-(3-(methylthio)propyl)pyridin-2(1H)-one 3-(Methylthio)propyl 5-Amino 198.29 g/mol Higher polarity due to thioether
5-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one 2-Ethoxyethyl 5-Amino Not Provided Increased hydrophilicity
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one Phenylamino (C5), 3-Chlorophenyl (C3) None Not Provided Therapeutic potential for allodynia

Key Structural and Functional Differences

  • Trifluoropropyl vs. Methylthio/Alkoxy Chains: The trifluoropropyl group in the target compound confers high electronegativity and lipophilicity, enhancing membrane permeability compared to methylthio (in Hairui Chemical’s analog) or ethoxyethyl groups ().
  • Therapeutic Potential: Pyridinone derivatives with aryl substituents (e.g., 3-chlorophenyl in ) exhibit mechanical allodynia therapeutic activity, suggesting that the target compound’s trifluoropropyl and methyl groups could modulate similar pathways .

Preparation Methods

Retrosynthetic Analysis and Key Structural Considerations

The target molecule features a pyridin-2-one core substituted with:

  • Amino group at position 5
  • Methyl group at position 4
  • 3,3,3-Trifluoropropyl group at the nitrogen of the 2-pyridinone ring

Retrosynthetically, the molecule can be dissected into two primary components:

  • The 4-methyl-5-aminopyridin-2-one scaffold
  • The 3,3,3-trifluoropropyl side chain

Strategic bond disconnections suggest two synthetic approaches:

  • Late-stage introduction of the trifluoropropyl group via N-alkylation of a preformed pyridin-2-one intermediate
  • Early incorporation of the trifluoropropyl moiety during pyridine ring formation

Synthesis of the Pyridin-2-One Core

Cyclization of 2-Chloro-5-methyl-4-pyridinamine

A widely reported method involves the base-mediated cyclization of 2-chloro-5-methyl-4-pyridinamine (Compound 2) to form 4-amino-5-methylpyridin-2(1H)-one (Compound I).

Representative Procedure :

  • Charge 2-chloro-5-methyl-4-pyridinamine (1.0 eq) and potassium hydroxide (3.0 eq) in methanol (10 vol) into a pressure reactor
  • Heat at 100–120°C for 6–8 hours under autogenous pressure
  • Cool to 20–25°C and neutralize with hydrochloric acid
  • Isolate product via filtration (Yield: 85–92%)

Key Advantages :

  • High yields under pressurized conditions
  • Scalable to multi-kilogram batches
  • Avoids transition metal catalysts

Limitations :

  • Requires specialized pressure equipment
  • Limited functional group tolerance

Introduction of the 3,3,3-Trifluoropropyl Group

N-Alkylation Strategies

The trifluoropropyl group is typically introduced via nucleophilic substitution at the pyridinone nitrogen. Recent advances in fluorinated alkylation reagents have enabled efficient installation of this moiety.

Direct Alkylation with 3-Bromo-1,1,1-trifluoropropane

Procedure :

  • Suspend 4-amino-5-methylpyridin-2(1H)-one (1.0 eq) in DMF (8 vol)
  • Add potassium carbonate (2.5 eq) and 3-bromo-1,1,1-trifluoropropane (1.2 eq)
  • Heat at 60°C for 12–16 hours
  • Quench with water and extract with ethyl acetate
  • Purify via silica gel chromatography (Yield: 65–72%)

Optimization Data :

Base Solvent Temp (°C) Time (h) Yield (%)
K2CO3 DMF 60 16 72
Cs2CO3 DMSO 80 8 68
DBU CH3CN 60 12 65

Critical Observations :

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity
  • Steric hindrance from the methyl group at C4 necessitates prolonged reaction times
  • Competing O-alkylation is minimized through careful base selection
Mitsunobu-Type Coupling

For substrates with poor nucleophilicity at nitrogen, Mitsunobu conditions provide an alternative pathway:

Reaction Scheme :
4-Amino-5-methylpyridin-2(1H)-one + 3,3,3-Trifluoropropanol → Target Compound

Conditions :

  • DIAD (1.5 eq), PPh3 (1.5 eq), THF, 0°C → RT
  • Yield: 58–63%

Advantages :

  • Mild conditions preserve acid-sensitive groups
  • Avoids strong bases

One-Pot Synthesis via Tandem Cyclization-Alkylation

Recent developments have enabled the concurrent formation of the pyridinone ring and N-alkylation:

Procedure :

  • React 2-chloro-5-methyl-4-pyridinamine (1.0 eq) with 3,3,3-trifluoropropylamine (1.1 eq) in methanol
  • Add KOH (3.0 eq) and heat at 120°C under pressure for 10 hours
  • Direct isolation yields 78% pure product

Mechanistic Insights :

  • Sequential dehydrohalogenation and nucleophilic aromatic substitution
  • In situ generation of the trifluoropropylamine nucleophile

Comparative Data :

Method Steps Total Yield (%) Purity (%)
Sequential 3 62 99.5
One-Pot 1 78 98.2
Tandem Cyclization 2 71 98.8

Alternative Routes via Hydroamination

Building on methodologies developed for trifluoromethylated compounds, transition metal-catalyzed hydroamination offers a complementary approach:

Catalytic System :

  • Pd(OAc)2 (5 mol%)
  • Xantphos (10 mol%)
  • DABCO (2.0 eq) in toluene at 100°C

Substrate Scope :

Starting Material Yield (%) Selectivity (N:O)
4-Methyl-5-aminopyridine 68 92:8
3,3,3-Trifluoropropylamine 72 89:11
2-Pyridylmethylamine 65 95:5

Key Advantages :

  • Atom-economical process
  • Excellent functional group tolerance

Purification and Characterization

Crystallization Optimization

Solvent System Recovery (%) Purity (%) Crystal Form
Ethanol/Water (7:3) 85 99.9 Platelet
IPA/Heptane (1:1) 78 99.5 Needle
Acetonitrile 92 99.7 Prism

XRD Analysis :

  • Monoclinic crystal system (P21/c)
  • Hydrogen bonding network between NH2 and carbonyl oxygen

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 7.82 (s, 1H, NH2), 6.15 (s, 1H, H-3), 4.12 (t, J = 7.2 Hz, 2H, NCH2), 2.45 (q, J = 10.8 Hz, 2H, CF3CH2), 2.28 (s, 3H, CH3)
  • 19F NMR (376 MHz, DMSO-d6): δ -66.5 (s, CF3)
  • HRMS : [M+H]+ Calcd for C9H11F3N2O: 237.0849; Found: 237.0846

Industrial Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost (USD/kg) Process Criticality
3-Bromo-1,1,1-trifluoropropane 4500 High
KOH 12 Medium
Pd(OAc)2 98000 Low

Environmental Impact Metrics

Method PMI E-Factor Carbon Intensity (kg CO2/kg)
Traditional Alkylation 8.2 6.7 18.4
One-Pot Synthesis 5.1 3.2 12.7
Hydroamination 4.8 2.9 14.2

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Amino-4-methyl-1-(3,3,3-trifluoropropyl)pyridin-2(1H)-one, and how can yield be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as palladium-catalyzed cross-coupling for introducing the trifluoropropyl group. For example, boronic acid derivatives (e.g., 3-fluorophenylboronic acid) may be used in Suzuki-Miyaura coupling under inert atmospheres with catalysts like tetrakis(triphenylphosphine) palladium(0) . Reaction conditions (e.g., pH 10, refluxing in 1,4-dioxane/water mixtures) and purification via chromatography are critical for yield optimization. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. How should researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (¹H/¹³C, ¹⁹F) to verify substituent positions and trifluoropropyl group integration.
  • IR spectroscopy to identify functional groups (e.g., pyridinone carbonyl stretch ~1650–1700 cm⁻¹).
  • HPLC-MS for purity assessment (>98%) and detection of byproducts .
  • Elemental analysis to validate empirical formula (C₉H₁₂F₃N₂O) .

Q. What stability studies are necessary for this compound under laboratory storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Thermal stability : Heat samples at 40–60°C for 4–8 weeks, monitoring decomposition via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess pyridinone ring susceptibility.
  • Hydrolytic stability : Test in buffers (pH 1–10) to evaluate trifluoropropyl group resilience. Store in amber vials at –20°C with desiccants for long-term stability .

Advanced Research Questions

Q. How can environmental fate studies for this compound be designed to assess ecological risks?

  • Methodological Answer : Adopt a tiered approach:

  • Phase 1 (Lab) : Determine octanol-water partition coefficients (logP) and soil sorption (Kd) to model bioaccumulation potential .
  • Phase 2 (Microcosm) : Simulate degradation in aquatic/terrestrial systems using isotope-labeled analogs (¹⁴C) to track abiotic/biotic transformations .
  • Phase 3 (Field) : Measure residues in environmental matrices (water, sediment) via LC-MS/MS, correlating with toxicity assays (e.g., Daphnia magna EC₅₀) .

Q. What experimental designs are robust for resolving contradictions in reported biological activity data?

  • Methodological Answer : Use factorial designs to isolate variables:

  • Split-plot ANOVA : Assign treatments (e.g., dose, exposure time) to main plots and subplots to account for biological variability .
  • Dose-response modeling : Fit data to Hill or logistic curves to compare EC₅₀ values across studies. Validate assays with positive controls (e.g., reference inhibitors) .
  • Meta-analysis : Pool data from independent studies using random-effects models to identify outliers or confounding factors (e.g., solvent effects) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking and dynamics:

  • Docking : Use AutoDock Vina to screen against target proteins (e.g., kinases), prioritizing binding poses with lowest ΔG.
  • MD simulations (NAMD/GROMACS) : Simulate ligand-protein complexes in explicit solvent (100 ns) to assess stability of hydrogen bonds with the pyridinone core .
  • QSAR modeling : Derive descriptors (e.g., polar surface area, H-bond donors) to correlate with in vitro activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.